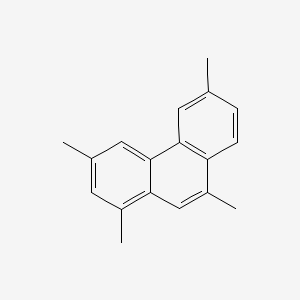

Phenanthren, tetramethyl-

Description

Definition and Classification as a Polycyclic Aromatic Hydrocarbon (PAH) Derivative

Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene (B1679779) core structure with four methyl groups attached. ontosight.ai As a derivative of phenanthrene, it belongs to a large class of organic compounds characterized by having multiple fused aromatic rings. ontosight.ai PAHs are known for their presence in fossil fuels and as products of incomplete combustion of organic materials. ontosight.ai The addition of methyl groups to the phenanthrene backbone alters its physicochemical properties. ontosight.ai

Structural Framework and Methylation Patterns

The methylation pattern, which refers to the specific arrangement of methyl groups on the phenanthrene core, is a critical determinant of the molecule's behavior. nih.govbiorxiv.org These patterns can influence the chemical reactivity and spectroscopic properties of the compound. nih.govbiorxiv.org

Context within the Broader Field of Substituted Phenanthrenes

Tetramethylphenanthrene is a member of the larger family of substituted phenanthrenes. This family includes phenanthrene molecules where one or more hydrogen atoms have been replaced by other functional groups. Methylphenanthrenes, including the various isomers of tetramethylphenanthrene, are significant in several scientific fields. Research on substituted phenanthrenes aims to understand how different substituents and their positions on the phenanthrene nucleus affect the molecule's fundamental properties. This includes studying their electronic structure, reactivity, and potential applications. The systematic study of compounds like tetramethylphenanthrene provides valuable insights into structure-property relationships within this class of PAHs.

Significance as a Research Subject

Relevance in Fundamental Organic Chemistry

Tetramethylphenanthrene isomers serve as important substrates for studying various concepts in fundamental organic chemistry. Their synthesis, often achieved through methods like the Friedel-Crafts alkylation of phenanthrene or the photocyclization of stilbene (B7821643) derivatives, provides practical examples of key organic reactions. vulcanchem.comacs.org The study of their reactions, such as nitration and protonation, helps to elucidate the electronic effects of methyl groups on an aromatic system and the regioselectivity of electrophilic aromatic substitution. researchgate.net Furthermore, the spectroscopic analysis of these compounds contributes to a deeper understanding of how molecular structure influences spectral properties. researchgate.netscm.com

Role as a Model Compound for Strained Aromatic Systems

Certain isomers of tetramethylphenanthrene, particularly those with methyl groups in the 4- and 5-positions (the "bay region"), are of significant interest as models for strained aromatic systems. researchgate.net The steric repulsion between these adjacent methyl groups forces the phenanthrene framework to adopt a distorted, helical geometry. researchgate.net This deviation from planarity introduces strain into the molecule, affecting its aromaticity and stability. mdpi.com Research on compounds like 3,4,5,6-tetramethylphenanthrene has provided valuable data on the energetic cost of this strain and the structural deformations that accommodate it. researchgate.net These molecules serve as experimental benchmarks for computational models that aim to predict the properties of more complex, strained polycyclic aromatic hydrocarbons. researchgate.net The study of these strained systems is crucial for understanding the limits of aromaticity and the consequences of steric crowding on molecular structure and reactivity. mdpi.comnih.govxmu.edu.cn

Importance in Advanced Materials Science Contexts

The unique electronic and photophysical properties of tetramethylphenanthrene and its derivatives make them relevant in the field of advanced materials science. oatext.comopenaccessjournals.com As conjugated aromatic systems, they possess the potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai The ability to tune their properties through specific methylation patterns allows for the rational design of materials with desired optical and electrical characteristics. ontosight.ai Research in this area explores how the molecular structure of different tetramethylphenanthrene isomers influences their performance in electronic devices. cymitquimica.comlookchem.com

Interactive Data Tables

Below are interactive tables summarizing key information about various tetramethylphenanthrene isomers.

Table 1: Investigated Isomers of Tetramethylphenanthrene

| Isomer Name | CAS Number | Molecular Formula | IUPAC Name |

| 1,2,3,4-Tetramethylphenanthrene (B13742998) | 4466-77-7 | C18H18 | 1,2,3,4-tetramethylphenanthrene |

| 1,2,6,9-Tetramethylphenanthrene (B569892) | 204256-39-3 | C18H18 | 1,2,6,9-tetramethylphenanthrene |

| 2,4,5,7-Tetramethylphenanthrene | 7396-38-5 | C18H18 | 2,4,5,7-tetramethylphenanthrene |

| 3,4,5,6-Tetramethylphenanthrene | Not Available | C18H18 | 3,4,5,6-tetramethylphenanthrene |

| 1,3,6,8-Tetramethylphenanthrene (B14716115) | 18499-99-5 | C18H18 | 1,3,6,8-tetramethylphenanthrene |

| 1,2,8,10-Tetramethylphenanthrene | Not Available | C18H18 | 1,2,8,10-tetramethylphenanthrene |

Table 2: Reported Research Contexts for Tetramethylphenanthrene Isomers

| Isomer Name | Research Area | Key Findings/Applications |

| 1,2,3,4-Tetramethylphenanthrene | Organic Synthesis | Can be synthesized via methylation of phenanthrene. solubilityofthings.com |

| 1,2,6,9-Tetramethylphenanthrene | Organic Electronics, Materials Science | Used as a model compound in PAH studies; potential for organic electronics. cymitquimica.com |

| 3,4,5,6-Tetramethylphenanthrene | Strained Aromatic Systems, Conformational Analysis | Exhibits a helical twist due to steric strain between methyl groups at the 4- and 5-positions. researchgate.net |

| 1,3,6,8-Tetramethylphenanthrene | Organic Synthesis | Synthesized via Friedel-Crafts alkylation of phenanthrene. vulcanchem.com |

| 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene | Organic Synthesis | Synthesized by photolysis of a stilbene derivative. acs.org |

Structure

3D Structure

Properties

CAS No. |

71607-70-0 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,3,6,9-tetramethylphenanthrene |

InChI |

InChI=1S/C18H18/c1-11-5-6-15-14(4)10-16-13(3)7-12(2)9-18(16)17(15)8-11/h5-10H,1-4H3 |

InChI Key |

PAVCSMGXWNQENG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C(C=C(C=C23)C)C)C |

Origin of Product |

United States |

Isomerism and Stereochemical Considerations

Structural Isomerism of Tetramethylphenanthrene

Structural isomerism in tetramethylphenanthrene pertains to the different possible arrangements of the four methyl groups on the phenanthrene (B1679779) skeleton. chemistrystudent.comibchem.com This leads to a number of positional isomers, each a distinct chemical entity.

The specific placement of the four methyl groups on the phenanthrene ring system defines the positional isomer. Among the numerous possibilities, certain isomers have been the subject of specific study.

2,4,5,7-Tetramethylphenanthrene: In this isomer, methyl groups are located at the 2, 4, 5, and 7 positions of the phenanthrene nucleus. nih.gov The presence of methyl groups in the bay region (positions 4 and 5) introduces significant steric strain, leading to a distorted, non-planar structure. researchgate.netpsu.edu

3,4,5,6-Tetramethylphenanthrene: This isomer features methyl groups at positions 3, 4, 5, and 6. nist.govnist.gov Similar to the 2,4,5,7-isomer, it possesses methyl groups in the sterically crowded bay region, which influences its conformation and stability. researchgate.net

1,3,6,8-Tetramethylphenanthrene (B14716115): With methyl groups at the 1, 3, 6, and 8 positions, this isomer presents a different substitution pattern that avoids the direct bay-region steric clash seen in the previous examples. chemsynthesis.comvulcanchem.com

Table 1: Selected Positional Isomers of Tetramethylphenanthrene

| Isomer Name | Molecular Formula | CAS Number | Key Structural Feature |

| 2,4,5,7-Tetramethylphenanthrene | C₁₈H₁₈ | 7396-38-5 | Methyl groups in the bay region (4 and 5 positions) and on the outer rings. nih.govpsu.edu |

| 3,4,5,6-Tetramethylphenanthrene | C₁₈H₁₈ | 7343-06-8 | Four adjacent methyl groups, including two in the bay region. nist.govnist.gov |

| 1,3,6,8-Tetramethylphenanthrene | C₁₈H₁₈ | 18499-99-5 | Methyl groups distributed on the outer rings, avoiding the 4 and 5 positions. vulcanchem.com |

The synthesis of specific tetramethylphenanthrene isomers often involves multi-step organic reactions. For instance, the photolysis of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene has been utilized to synthesize 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene. acs.org Another synthetic approach involves the irradiation of 3,3′,5,5′-tetramethylstilbene in a cyclohexane (B81311) solution to form 2,4,5,7-tetramethylphenanthrene. researchgate.net

The characterization of these isomers relies on a combination of spectroscopic and analytical techniques. X-ray crystallography has been instrumental in determining the precise molecular structures, revealing details such as the torsion of the bay region in 4,5-dimethylphenanthrene (B14150737) derivatives. researchgate.net For 2,4,5,7-tetramethylphenanthrene, crystallographic data shows that the molecule crystallizes in the centrosymmetric space group P2₁/c. researchgate.net The characterization of 3,4,5,6-tetramethylphenanthrene has been supported by data available in the NIST WebBook, including its molecular formula and weight. nist.govnist.gov The synthesis of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene has also been reported. rsc.org

Stereoisomerism and Chirality in Tetramethylphenanthrene Derivatives

The steric hindrance introduced by the methyl groups, particularly in the bay region, can lead to stereoisomerism. This is a form of isomerism where molecules have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. sydney.edu.au

Axial chirality is a type of chirality where a molecule lacks a chiral center but possesses an axis of chirality, an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. wikipedia.orgscribd.com This phenomenon is observed in substituted biaryl compounds where rotation around the aryl-aryl bond is restricted. wikipedia.org In tetramethylphenanthrene derivatives with bulky substituents in the bay region (positions 4 and 5), the restricted rotation around the bond connecting the two outer benzene (B151609) rings can give rise to stable, separable enantiomers known as atropisomers.

A relevant example of this can be found in the chemistry of bay quinones. The synthesis of phenanthrene-4,5-quinones can be challenging due to the instability of the bay quinone structure. rsc.org However, the introduction of bulky groups can influence their stability. The study of these systems provides insight into how substitution patterns affect the electronic and structural parameters that govern the stability of such axially chiral compounds. rsc.org

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. solubilityofthings.comslideshare.netunacademy.com The stability of different conformations is influenced by factors such as steric strain, which arises from the repulsion between electron clouds of atoms or groups in close proximity. solubilityofthings.com

In 3,4,5,6-tetramethylphenanthrene, the presence of methyl groups at the 4 and 5 positions creates significant steric hindrance in the bay region. researchgate.net This leads to a non-planar, helical ground state conformation. The stability of this conformation is a balance between the steric repulsion of the methyl groups and the delocalization energy of the aromatic system. The buttressing effect of the methyl groups at positions 3 and 6 further influences the conformational stability. researchgate.net The study of the conformational stabilities of 4,5-dimethyl- and 3,4,5,6-tetramethylphenanthrene reveals the impact of these methyl substituents. rsc.org

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers. For axially chiral tetramethylphenanthrene derivatives, racemization occurs through the rotation about the chiral axis, surmounting an energy barrier. rsc.org

The height of this energy barrier determines the configurational stability of the atropisomers. For 4,5-dimethylphenanthrene and 3,4,5,6-tetramethylphenanthrene, the racemization barrier is influenced by the steric interactions of the methyl groups that must pass each other in the transition state. researchgate.netrsc.org The comparison of the activation barriers for these two compounds highlights the increased steric hindrance in the tetramethyl derivative. rsc.org The racemization of related twisted 9,10-phenanthrenequinones has also been studied, with barriers to thermal racemization found to be in the range of 90–130 kJ mol⁻¹. researchgate.net

Synthetic Methodologies for Tetramethylphenanthrene and Its Derivatives

Direct Synthesis Approaches

Direct methods for synthesizing the tetramethylphenanthrene skeleton primarily involve the introduction of methyl groups to the phenanthrene (B1679779) backbone or the construction of the polycyclic aromatic system from smaller, methylated precursors.

Alkylation Reactions of Phenanthrene

Friedel-Crafts alkylation is a common method for the synthesis of alkylated phenanthrenes. ontosight.aivulcanchem.com This reaction typically involves the treatment of phenanthrene with a methylating agent in the presence of a Lewis acid catalyst. ontosight.aivulcanchem.com For instance, 1,3,6,8-tetramethylphenanthrene (B14716115) can be synthesized via the Friedel-Crafts alkylation of phenanthrene. vulcanchem.com The conditions for these reactions, such as the choice of solvent and temperature, can influence the regioselectivity of the methylation. quimicaorganica.org

It is important to note that polycyclic aromatic hydrocarbons (PAHs) like phenanthrene can be alkylated to produce a variety of isomers. nih.gov The specific substitution pattern of the methyl groups affects the compound's physical and chemical properties. ontosight.ai

Cyclization Reactions Leading to Tetramethylphenanthrene Scaffolds

Cyclization reactions provide an alternative and often more controlled route to specific tetramethylphenanthrene isomers. These methods build the phenanthrene ring system from appropriately substituted precursors.

One notable approach involves the photocyclization of stilbene (B7821643) derivatives. For example, 2,4,5,7-tetramethylphenanthrene has been synthesized through the photocyclization and subsequent aromatization of a corresponding tetramethylstilbene. acs.orgacs.org This method relies on the formation of a new carbon-carbon bond under photochemical conditions to close the third ring of the phenanthrene system. acs.org

Another powerful cyclization strategy is the Bardhan-Sengupta synthesis, which allows for a regiospecific construction of the phenanthrene skeleton. quimicaorganica.org This method avoids the formation of isomers that can be a drawback of other cyclization techniques. quimicaorganica.org High-yield syntheses of various dimethyl- and tetramethylphenanthrenes, including 2,4,5,7-tetramethylphenanthrene and 3,4,5,6-tetramethylphenanthrene, have been achieved by treating substituted 2,2′-bis(chloromethyl)biphenyls with sodium amide in liquid ammonia. researchgate.net

Furthermore, the synthesis of 2,3,8,9-tetramethylphenanthrene has been accomplished through a multi-step sequence involving the reaction of a ketone with a methyl magnesium iodide Grignard reagent, followed by cyclization. gla.ac.uk Cationic cyclization reactions utilizing alkyne terminating groups also represent a versatile tool in the synthesis of complex cyclic systems. rsc.org

The choice of synthetic route, whether through direct alkylation or a cyclization strategy, depends on the desired isomer and the availability of starting materials.

Synthesis of Functionalized Tetramethylphenanthrenes

The introduction of functional groups onto the tetramethylphenanthrene core is essential for modulating its electronic properties and enabling further chemical transformations. Key functionalized derivatives include hydroxylated, halogenated, and quinone species.

Hydroxylated Derivatives (e.g., 4,5-Dihydroxy-1,3,6,8-tetramethylphenanthrene)

The synthesis of hydroxylated tetramethylphenanthrenes, such as 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene, has been reported. nih.govrsc.orgosu.edu The introduction of hydroxyl groups is significant as these compounds can serve as precursors to other derivatives, including quinones. nih.govpsu.edu The synthesis of these diols often involves multi-step sequences starting from simpler aromatic precursors. nih.gov For instance, the synthesis of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene has been specifically documented. nih.govrsc.orgosu.edu The presence of methyl groups can influence the reactivity and the success of subsequent oxidation reactions. nih.gov

A general and convenient chemical synthesis for (S)-4,5-dihydroxy-2,3-pentanedione has been developed, starting from a commercially available dioxolane derivative, highlighting a pathway to enantiopure dihydroxy compounds. nih.gov

Halogenated Derivatives (e.g., Bromination)

Halogenation, particularly bromination, is a key method for functionalizing tetramethylphenanthrenes. The introduction of a halogen atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.

The synthesis of 9-bromo derivatives of several dimethyl- and tetramethylphenanthrenes, including 2,4,5,7-tetramethylphenanthrene and 3,4,5,6-tetramethylphenanthrene, has been described. acs.org These brominations can be challenging and may proceed through the addition of bromine across the 9,10-bond, followed by the elimination of hydrogen bromide. researchgate.netresearchgate.net For example, 9-bromo-2,4,5,7-tetramethylphenanthrene was synthesized in a 38% yield. datapdf.com Similarly, 9-bromo-3,4,5,6-tetramethylphenanthrene was obtained in a 26% yield. datapdf.com

The synthesis of halogenated heterocycles often starts from dihalogenated benzene-1,2-diamines. nih.gov Reductive halogenation of α,β-unsaturated ketones using a catalyst, a reducing agent, and an N-halosuccinimide provides a selective method for producing unsymmetrical α-haloketones, which are versatile building blocks. organic-chemistry.org

Quinone Derivatives (e.g., Phenanthrene-4,5-quinone and its Tetramethylated Analogs)

Phenanthrenequinones are an important class of derivatives. While phenanthrene-9,10-diones are common and can be prepared by oxidation of the parent hydrocarbon, the synthesis of other isomers, like phenanthrene-4,5-quinones, is more challenging. numberanalytics.com

The oxidation of 4,5-dihydroxyphenanthrenes has been explored as a route to phenanthrene-4,5-quinones. nih.gov However, these bay quinones are often highly reactive and can be unstable, leading to rearranged products or intractable tars. nih.govrsc.org The introduction of methyl groups, as in 1,3,6,8-tetramethylphenanthrene-4,5-diol, does not necessarily lead to a stable quinone, with oxidation sometimes yielding polymeric products. psu.edu More success has been achieved with bulkier substituents like t-butyl groups, where the corresponding 4,5-quinone was prepared as a short-lived species in solution. psu.edursc.org

The oxidation of 2,4,5,7-tetramethylphenanthrene and 3,4,5,6-tetramethylphenanthrene can lead to the corresponding 9,10-phenanthrenequinones. datapdf.com These quinones can then be converted to quinoxaline (B1680401) derivatives for identification purposes. datapdf.com 3,4,5,6-Tetramethylphenanthrene-9,10-dione is a known compound belonging to the quinone family. ontosight.ai

Challenges and Limitations in Synthetic Pathways

The synthesis of specific tetramethylphenanthrene isomers and their derivatives is a complex task fraught with significant challenges. While various organic chemistry methods can be employed, including the direct alkylation of phenanthrene, chemists often face limitations that can impact reaction efficiency, yield, and the purity of the final product. ontosight.ai These challenges primarily stem from the inherent reactivity of the phenanthrene core and the difficulties in controlling the precise placement and orientation of substituents. The primary hurdles include the formation of unstable reactive intermediates and the intricate problems of regioselectivity and stereoselectivity during methylation and subsequent functionalization steps.

Formation of Reactive Intermediates

A fundamental challenge in the synthesis of tetramethylphenanthrene is the management of reactive intermediates. These are transient, high-energy, and highly reactive molecules that are generated during a chemical reaction and quickly convert into more stable species. uomustansiriyah.edu.iq Their fleeting existence and high reactivity can lead to undesired side reactions, rearrangements, and the formation of complex product mixtures, thereby lowering the yield of the target molecule. In the context of phenanthrene chemistry, key reactive intermediates include carbocations and free radicals.

Carbocations: Carbocations are common intermediates in electrophilic substitution reactions, such as Friedel-Crafts alkylation, a principal method for introducing methyl groups onto an aromatic ring. These intermediates are carbon atoms with a positive charge and only three bonds, making them highly electron-deficient and unstable. uomustansiriyah.edu.iqddugu.ac.in The generation of carbocations during the methylation of phenanthrene is challenging for several reasons:

Rearrangements: Alkyl carbocations are prone to rearranging to more stable forms. For instance, a less stable primary or secondary carbocation might rearrange via a hydride or alkyl shift to form a more stable tertiary carbocation, leading to a different product than intended. ddugu.ac.in

Competing Reactions: The high reactivity of carbocations means they can be attacked by any available nucleophile, not just the intended phenanthrene ring. This can result in a variety of side products.

Over-alkylation: The addition of a methyl group to the phenanthrene ring activates it, making it more susceptible to further alkylation than the starting material. This often leads to the formation of di-, tri-, and higher-methylated phenanthrenes, making the isolation of a specific tetramethyl- isomer difficult.

Radicals: Alternative synthetic routes, particularly those involving cyclization to build the phenanthrene core, may proceed through free radical intermediates. nih.govic.ac.uk Radicals are species with an unpaired electron and are also highly reactive. While radical reactions can be powerful tools, their control is notoriously difficult.

Chain Reactions: Radical reactions often proceed via a chain mechanism consisting of initiation, propagation, and termination steps. ic.ac.uk Uncontrolled propagation or premature termination can lead to low yields and a wide array of byproducts.

Lack of Selectivity: Radicals can be unselective in their reactions, attacking various sites on a molecule, which complicates the synthesis of a single, pure product. ic.ac.uk An example is the Sn-mediated radical transformation of biphenyl (B1667301) aryl acetylenes, which proceeds via vinyl radical intermediates to form functionalized phenanthrenes. nih.gov

The table below summarizes the key reactive intermediates and the challenges they present in synthesis.

| Reactive Intermediate | Typical Generating Reaction | Key Challenges |

| Carbocation | Friedel-Crafts Alkylation | Prone to rearrangement; Susceptible to over-alkylation; Leads to mixtures of isomers. ddugu.ac.innih.gov |

| Radical | Oxidative Cyclization | Difficult to control chain reactions; Can be unselective, leading to byproducts. nih.govic.ac.uk |

Regioselectivity and Stereoselectivity in Methylation and Functionalization

Beyond managing reactive intermediates, achieving high selectivity is arguably the most significant hurdle in synthesizing specific tetramethylphenanthrene derivatives. This challenge is twofold, encompassing both regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity refers to the control over the position of chemical bond formation. The phenanthrene nucleus has five structurally non-equivalent carbon atoms (C1, C2, C3, C4, and C9) available for substitution, with the C9 and C10 positions (the "K-region") being particularly reactive. nagoya-u.ac.jp Introducing four methyl groups into specific, predetermined positions is exceptionally challenging.

Isomer Mixtures: Direct methylation of phenanthrene typically results in a complex mixture of various mono-, di-, tri-, and tetramethylated isomers due to the similar reactivity of several positions on the ring. frontiersin.org Separating these isomers is often difficult and inefficient.

Directing Group Effects: While existing substituents on the phenanthrene ring can direct incoming groups to specific positions, these effects are not always absolute. Studies on substituted benzo[c]phenanthrenes show that while substituents like methoxy (B1213986) or hydroxyl groups have strong directive effects, they can still lead to mixtures of regioisomers. nih.gov

The table below outlines the different positions on the phenanthrene ring and the associated challenges for selective methylation.

| Position(s) | Reactivity Characteristics | Challenges in Selective Methylation |

| C9, C10 (K-Region) | Most reactive sites for electrophilic and radical attack. nagoya-u.ac.jp | Prone to initial attack, but difficult to prevent reaction at other sites or over-alkylation. |

| C1, C8 | Sterically hindered (peri positions). | Steric hindrance can inhibit substitution. |

| C2, C7 | Electronically favorable for certain reactions. | Often requires multi-step strategies to achieve selectivity. nih.gov |

| C3, C6 | Generally less reactive than other positions. | Requires specific directing groups or catalysts for targeted functionalization. |

| C4, C5 | Located in the sterically crowded "bay region". | High steric hindrance makes direct substitution very difficult. |

Stereoselectivity: Stereoselectivity is the control of the three-dimensional arrangement of atoms and functional groups in a molecule. While phenanthrene itself is a planar and achiral molecule, its derivatives can possess chiral centers or exhibit axial chirality. Controlling the stereochemical outcome of a reaction is crucial, especially for derivatives intended for biological applications, as different stereoisomers can have dramatically different activities. researchgate.netresearchgate.net

Creation of Chiral Centers: The functionalization of a tetramethylphenanthrene core or the synthesis of a derivative can create one or more stereocenters. For example, the reaction of a phenanthrenequinone (B147406) with a nucleophile can produce chiral adducts. researchgate.net Without a chiral catalyst or auxiliary, such reactions typically yield a racemic mixture (an equal mix of both enantiomers), which requires challenging separation steps.

Enantioselective Synthesis: Achieving an enantioselective synthesis, where one stereoisomer is produced in preference to the other, often requires sophisticated methods. Organocatalysis, for instance, has been used for the stereoselective Friedel–Crafts reaction of phenanthrenequinones to produce chiral products with high enantiomeric excess. researchgate.net However, developing such methods for every desired transformation is a significant synthetic challenge. The impact of stereoselectivity is clear, as studies have shown it can have obvious impacts on the biological activity of the final compound. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

Oxidation of tetramethylphenanthrenes can proceed through various electrochemical and chemical routes, leading to the formation of quinones and other oxygenated derivatives. The mechanisms of these transformations often involve complex electron transfer processes.

Electrochemical methods, such as cyclic voltammetry (CV), are instrumental in studying the redox behavior of substituted phenanthrenes. scripps.educolostate.edunih.gov CV allows for the rapid observation of oxidation and reduction events over a wide potential range, providing information on redox potentials, reaction kinetics, and the stability of intermediates. colostate.edunanoscience.com The technique involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. nanoscience.com

The oxidation potential of methyl-substituted aromatic compounds is highly dependent on the number and position of the methyl groups. researchgate.netnih.gov Electron-donating groups, like methyl groups, generally lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted parent molecule. researchgate.net For instance, the oxidation potentials of various methylarenes are spread over a wide range, with electron-donating substituents like methoxy (B1213986) groups significantly lowering the potential required for oxidation. nih.gov In mediated electrolysis, the oxidation of methylarenes can be achieved at much lower potentials compared to direct electrochemical oxidation. nih.gov This is because the mediator, such as Phthalimide-N-oxyl (PINO), is oxidized at a lower potential and then engages in a hydrogen-atom-transfer (HAT) reaction with the methylarene, avoiding the high-energy radical cation intermediate formed in direct oxidation. nih.gov

The electrochemical oxidation of amines, for example, shows that secondary or tertiary amines are more easily oxidized than primary amines, and electron-donating substituents on an aromatic ring lower the oxidation potential. researchgate.net This principle extends to methylated phenanthrenes, where the electron-rich aromatic system facilitates the removal of electrons. The reversibility of the redox process, observable in a cyclic voltammogram, can indicate the stability of the generated radical cation. als-japan.com Quasi-reversible or irreversible processes suggest that the intermediate species undergoes rapid subsequent chemical reactions. als-japan.com

Chemical oxidation of methylated phenanthrenes can yield phenanthrenequinones, a class of conjugated cyclic diones. wikipedia.org The most common isomers are 1,2-, 1,4-, 3,4-, and 9,10-phenanthrenequinones. psu.edu The oxidation of polycyclic aromatic hydrocarbons (PAHs) can lead to these quinone systems, which are also produced through biological and photooxidation pathways. acs.org

The oxidation of 4,5-dimethylphenanthrene (B14150737), for instance, yields the corresponding 4,5-dimethyl-9,10-phenanthrenequinone. acs.org Similarly, the oxidation of 1,3,6,8-tetramethylphenanthrene-4,5-diol has been attempted, though it resulted in what appeared to be a polymeric product rather than a stable 4,5-quinone. psu.edu This suggests that the 4,5-quinone of tetramethylphenanthrene is highly reactive. psu.edu In contrast, the more sterically hindered 1,3,6,8-tetra-t-butylphenanthrene-4,5-diol could be oxidized to its corresponding 4,5-quinone, which was observed as a short-lived species in solution before rearranging. psu.edu

The formation of quinones is a significant metabolic pathway. acs.org For example, phenanthrene-9,10-quinone can be formed and subsequently reduced to a catechol, which then undergoes further conjugation reactions. acs.org Under hydrothermal oxidation conditions, 9,10-phenanthrenequinone can be transformed into 2,2′-biphenyldicarboxylic acid through oxidation and ring-opening. researchgate.net

| Starting Compound | Oxidation Product | Reference |

|---|---|---|

| 4,5-Dimethylphenanthrene | 4,5-Dimethyl-9,10-phenanthrenequinone | acs.org |

| 1,3,6,8-Tetramethylphenanthrene-4,5-diol | Polymeric product | psu.edu |

| 1,3,6,8-Tetra-t-butylphenanthrene-4,5-diol | 1,3,6,8-Tetra-t-butylphenanthrene-4,5-quinone (transient) | psu.edu |

| Phenanthrene (B1679779) | Phenanthrene-9,10-quinone | acs.orgresearchgate.net |

Electron transfer (ET) is the fundamental process underlying oxidation-reduction reactions. wikipedia.org The mechanism can be broadly classified as either inner-sphere or outer-sphere. libretexts.orguv.es In outer-sphere ET, electrons are transferred between two species whose coordination shells remain intact. wikipedia.orglibretexts.org This pathway is common when reactants are substitutionally inert. wikipedia.orgsapub.org The process involves the formation of a precursor complex, the electron transfer event itself, and the separation of the products. uv.es

Theoretical studies on the oxidation of phenanthrene suggest that the reaction can be initiated by the addition of hydroxyl radicals (•OH), leading to ring-opening and the eventual formation of products like dibenzofuran. mdpi.com The mechanisms of PAH degradation often involve hydroxylation and oxidation steps. mdpi.com In biological systems, electron transfer is a highly controlled process, often involving a series of redox-active centers within proteins that shuttle electrons over long distances. nih.gov

Substitution Reactions

The phenanthrene ring system readily undergoes substitution reactions, with the regiochemical outcome being strongly influenced by the presence of methyl substituents.

Electrophilic aromatic substitution (SEAr) is a key reaction class for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Methyl groups are activating substituents, meaning they increase the rate of electrophilic substitution by stabilizing the carbocation intermediate through inductive and resonance effects. wikipedia.org

Studies on the acid-catalyzed protiodetritiation (a type of electrophilic substitution) of polymethylphenanthrenes have provided quantitative data on the activating effects of methyl groups. acs.orgrsc.org The reactivity of the 9-position of phenanthrene is significantly affected by methyl groups at other positions. For instance, in trifluoroacetic acid, a methyl group at position 3 has a much larger activating effect than methyl groups at other positions due to a strong conjugative interaction that stabilizes the transition state. rsc.org

The reactivities of several polymethylphenanthrenes have been measured and compared to predicted values based on the additivity of individual methyl substituent effects. acs.org

Unstrained systems , such as 2,7-dimethylphenanthrene (B73633) and 3,6-dimethylphenanthrene, show reactivities that align well with predictions. acs.org

Strained systems with steric interactions, like 4,5-dimethylphenanthrene and 2,4,5,8-tetramethylphenanthrene, are about three times more reactive than predicted. acs.orgresearcher.life This enhanced reactivity is attributed to the loss of planarity in the ground state, which reduces resonance energy and thus lowers the activation energy for forming the sigma complex. acs.orgrsc.org

Conversely, the strained 3,4,5,6-tetramethylphenanthrene is less reactive than predicted. acs.orgresearcher.life This is explained by a significant reduction, due to distortion, of the powerful conjugative interaction between the 3-position and the reaction site at the 9-position. acs.orgresearcher.life

| Compound | Partial Rate Factor (f) | Reactivity vs. Prediction | Reference |

|---|---|---|---|

| Phenanthrene | 1 (by definition) | - | acs.org |

| 2,7-Dimethylphenanthrene | 12,950 | Agrees with prediction | acs.org |

| 3,6-Dimethylphenanthrene | 59,800 | Agrees with prediction | acs.org |

| 4,5-Dimethylphenanthrene | 38,300 | ~3x greater than predicted | acs.org |

| 2,4,5,8-Tetramethylphenanthrene | 230,000 | ~3x greater than predicted | acs.org |

| 3,4,5,6-Tetramethylphenanthrene | 356,000 | Less reactive than predicted | acs.orgresearcher.life |

Epoxides are three-membered rings containing oxygen that are susceptible to ring-opening by nucleophiles due to significant ring strain. chemistrysteps.comresearchgate.net These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. chemistrysteps.com

A specific and relevant example is the 3,4,5,6-tetramethylphenanthrene 9,10-oxide (TMPO). osti.gov Due to steric hindrance from the methyl groups, this molecule is twisted and exists as two stable, separable enantiomers (M and P isomers). osti.gov This chirality directs the nucleophilic attack to specific diastereotopic faces of the oxirane ring. osti.gov

Studies have shown that both glutathione (B108866) (GSH) transferase and epoxide hydrolase catalyze the ring-opening of TMPO. osti.gov Interestingly, the stereochemical outcome is controlled by the inherent chirality of the TMPO enantiomer. For example, an isozyme of GSH transferase that typically catalyzes the addition of GSH to oxirane carbons of R-configuration instead attacks the S-configuration carbon in the M-isomer of TMPO. osti.gov These findings highlight how the substitution pattern on the phenanthrene core can create unique stereochemical probes for studying the mechanisms of enzyme-catalyzed ring-opening reactions. osti.gov The development of metal-salen catalysts has also enabled highly enantioselective catalytic asymmetric ring-opening (ARO) of various epoxides. nih.gov

Rearrangement and Cycloaddition Reactions

Pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state, are a key aspect of the reactivity of many unsaturated systems. msu.eduwikipedia.org These reactions are typically initiated by heat or light and are not generally influenced by catalysts or solvents. ebsco.com For phenanthrene and its derivatives, such as tetramethylphenanthrene, these reactions include valence isomerizations and cycloadditions.

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. rsc.org While specific valence isomerization studies on tetramethylphenanthrene are not extensively documented, the principles can be understood from related systems. For instance, the photochemical cyclization of stilbene (B7821643) derivatives is a well-known method for synthesizing phenanthrenes, including 2,4,5,7-tetramethylphenanthrene. researchgate.net This process involves an electrocyclic rearrangement to form a dihydrophenanthrene intermediate, which then aromatizes. researchgate.net

Furthermore, the thermal rearrangement of aromatic hydrocarbons is a known phenomenon, often involving complex skeletal reorganizations. wikipedia.org While the direct conversion of one tetramethylphenanthrene isomer to another via a simple valence isomerization is not a commonly reported reaction, the potential for such rearrangements exists under pyrolytic conditions. wikipedia.org The stability of different isomers is a key factor, and computational studies have been employed to determine the ground and transition state structures of isomers like 3,4,5,6-tetramethylphenanthrene. rsc.org The interconversion between enantiomeric forms of chiral phenanthrenes, which can be influenced by the steric bulk of substituents, also falls under the broad category of isomerization. rsc.org

The table below summarizes key aspects of pericyclic reactions relevant to understanding the potential valence isomerization of tetramethylphenanthrene.

| Reaction Type | Description | Key Features |

| Electrocyclic Reaction | A pericyclic reaction involving the formation or breaking of a sigma bond between the ends of a linear conjugated system to form a cyclic compound. | Can be induced by heat or light; stereospecific. ebsco.com |

| Sigmatropic Rearrangement | A pericyclic reaction where a sigma bond migrates across a pi system to a new position. | Involves a concerted mechanism with a cyclic transition state. msu.edu |

| Photochemical Isomerization | Isomerization reactions induced by the absorption of light, often proceeding through different mechanistic pathways than thermal reactions. researchgate.netresearchgate.net | Can lead to the formation of metastable isomers. researchgate.net |

The methyl groups in tetramethylphenanthrene isomers can lead to steric hindrance, influencing the planarity of the aromatic system and affecting its conformational dynamics. In particular, the "buttressing effect" has been noted in 3,4,5,6-tetramethylphenanthrene, where adjacent methyl groups reduce the flexibility of the substituents at the 4 and 5 positions, thereby increasing steric repulsion in the transition state of conformational changes. rsc.org

Studies on 3,4,5,6-tetramethylphenanthrene 9,10-oxide have revealed unusual conformational stability, highlighting the significant impact of the tetramethyl substitution pattern on the molecule's three-dimensional structure and reactivity. nih.gov The interconversion between different conformations, such as the flipping of the bay region, is a dynamic process that can be investigated using computational methods to understand the energy barriers involved. rsc.org

The following table outlines the key conformational features of a representative tetramethylphenanthrene isomer.

| Isomer | Key Conformational Feature | Impact on Reactivity |

| 3,4,5,6-Tetramethylphenanthrene | Steric crowding in the bay region due to methyl groups at positions 4 and 5. rsc.org | Can lead to distortion from planarity, potentially increasing reactivity in certain reactions. |

| 3,4,5,6-Tetramethylphenanthrene 9,10-oxide | Axially chiral with high conformational stability. nih.gov | The fixed conformation can influence the stereochemical outcome of its reactions. |

Mechanistic Elucidation

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for controlling reaction outcomes and designing new synthetic methods. For tetramethylphenanthrene, mechanistic elucidation involves the investigation of transient species and the analysis of reaction rates.

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. gantrade.com In the context of reactions involving phenanthrene and its derivatives, several types of intermediates can be postulated.

For electrophilic substitution reactions, the formation of a Wheland intermediate, also known as a σ-complex or arenium ion, is a key step. numberanalytics.com This intermediate is a carbocation that is stabilized by resonance. The stability of different possible Wheland intermediates determines the regioselectivity of the substitution.

In photochemical reactions, excited states and radical ions can act as intermediates. For instance, the photochemical cyclization of stilbenes to phenanthrenes proceeds through an excited-state electrocyclization to a dihydrophenanthrene intermediate. researchgate.net

The table below lists potential reaction intermediates in the chemistry of tetramethylphenanthrene.

| Intermediate Type | Description | Relevant Reactions |

| Wheland Intermediate (Arenium Ion) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. numberanalytics.com | Electrophilic aromatic substitution. |

| Radical Cation/Anion | Formed by the removal or addition of an electron, respectively, often under electrochemical or photochemical conditions. | Redox reactions, some photochemical rearrangements. |

| Dihydrophenanthrene Derivative | A non-aromatic intermediate formed during the cyclization of stilbene-type precursors to phenanthrenes. researchgate.net | Photochemical synthesis of phenanthrenes. |

| Carbene Intermediate | A neutral species containing a carbon atom with two unshared valence electrons. | Proposed in some high-temperature thermal rearrangements of aromatic hydrocarbons. wikipedia.org |

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. This data is essential for understanding reaction mechanisms.

For instance, studies on the acid-catalyzed hydrogen exchange of polymethylphenanthrenes have provided insights into their relative reactivities. researcher.life The rates of these reactions are influenced by the electronic effects of the methyl groups and any steric strain in the molecule.

The following table provides a conceptual overview of how kinetic data can be interpreted to understand the reactivity of tetramethylphenanthrene.

| Kinetic Parameter | Information Provided | Relevance to Tetramethylphenanthrene |

| Rate Constant (k) | A measure of the reaction rate under specific conditions. | Can be used to compare the reactivity of different isomers or reactions. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A higher Ea suggests a slower reaction. Steric hindrance in some tetramethylphenanthrene isomers could increase the Ea for certain reactions. rsc.org |

| Pre-exponential Factor (A) | Related to the frequency of collisions with the correct orientation. | Provides insight into the entropy of activation. |

| Reaction Order | The relationship between the rate and the concentration of reactants. | Helps to determine the molecularity of the rate-determining step. |

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography

X-ray crystallography stands as a powerful and definitive method for determining the precise arrangement of atoms within a crystalline solid. For tetramethylphenanthrene, this technique provides invaluable information on its molecular geometry, the nature of its crystal packing, and any structural-disorder phenomena. A notable example is the crystallographic study of 2,4,5,7-tetramethylphenanthrene, which has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152604. nih.govnih.gov

Single Crystal X-ray Diffraction for Molecular Geometry Elucidation

Single crystal X-ray diffraction analysis of 2,4,5,7-tetramethylphenanthrene, conducted at 150 K, reveals key details about its molecular structure. The compound crystallizes in the centrosymmetric space group P2(1)/c, with one molecule constituting the asymmetric unit. nih.gov This analysis allows for the precise measurement of bond lengths and angles within the molecule.

The core phenanthrene (B1679779) structure is largely planar, as expected for an aromatic system. However, the presence of methyl groups in the "bay region" (at positions 4 and 5) introduces steric strain, leading to a slight torsion in the aromatic backbone. This deviation from planarity is a characteristic feature of many substituted phenanthrenes and is quantifiable through the torsion angles between the aromatic rings. The torsion of the bay region in 2,4,5,7-tetramethylphenanthrene is observed to be notably similar to that found in other 4,5-dimethylphenanthrenes, indicating a consistent structural response to this type of steric hindrance. nih.gov

Table 1: Selected Crystallographic Data for 2,4,5,7-Tetramethylphenanthrene

| Parameter | Value |

| CCDC Deposition Number | 152604 |

| Empirical Formula | C₁₈H₁₈ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Temperature | 150 K |

| Asymmetric Unit | One molecule |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π interactions)

In the case of 2,4,5,7-tetramethylphenanthrene, the analysis of the crystal structure reveals the absence of any substantial C-H...π interactions. nih.gov This finding is significant as C-H...π interactions, where a hydrogen atom bonded to a carbon atom interacts with the electron cloud of an aromatic ring, are often a key factor in the packing of aromatic molecules. The lack of these interactions in this particular isomer suggests that other forces, such as general van der Waals interactions between the molecules, are the primary drivers of the crystal packing. The specific arrangement of the molecules in the lattice is organized to maximize packing efficiency, influenced by the shape of the molecule and the positions of the methyl groups.

Disorder Phenomena in Solid-State Structures

Disorder in the solid state refers to the situation where atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving motion within the crystal.

The crystal structure of 2,4,5,7-tetramethylphenanthrene exhibits a specific type of disorder related to its methyl groups. While the hydrogen atoms of the methyl groups at the sterically hindered 4 and 5 positions are ordered, those at the 2 and 7 positions are found to be disordered. nih.gov This means that the hydrogen atoms of the methyl groups at the 2 and 7 positions occupy multiple, rotationally distinct positions within the crystal structure. This disorder is likely due to the lower steric hindrance at these positions, allowing for a greater degree of rotational freedom of the methyl groups, which is then captured as an average of multiple conformations in the diffraction experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For complex organic molecules like tetramethylphenanthrene, advanced NMR techniques are necessary for the complete assignment of proton (¹H) and carbon (¹³C) signals and for gaining insights into the molecule's conformation.

Advanced NMR Techniques for Structural Assignment (e.g., 2D NMR)

For a molecule with multiple aromatic and methyl protons, a one-dimensional (1D) ¹H NMR spectrum can be complex due to overlapping signals and intricate spin-spin coupling patterns. Two-dimensional (2D) NMR techniques are therefore essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For a tetramethylphenanthrene, COSY would be used to identify which aromatic protons are adjacent to each other on the phenanthrene rings. Cross-peaks in the COSY spectrum would connect the signals of these coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons directly attached to carbon atoms. It is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of the carbon skeleton. For instance, it would show correlations from the methyl protons to the quaternary carbons of the aromatic rings, confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tetramethylphenanthrene Isomers (Note: These are general predicted ranges based on typical values for methylated polycyclic aromatic hydrocarbons. Actual values will vary depending on the specific isomer and solvent.)

| Nucleus | Chemical Shift Range (ppm) | Notes |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | The exact shifts are highly dependent on the substitution pattern and steric effects. |

| Methyl Protons (CH₃) | 2.2 - 2.8 | Protons of methyl groups in sterically hindered positions may show different shifts. |

| Aromatic Carbons (Ar-C) | 120 - 140 | Includes both protonated and quaternary carbons. |

| Methyl Carbons (CH₃) | 15 - 25 | Typically in the aliphatic region of the ¹³C spectrum. |

Application of Nuclear Overhauser Effect (NOE) for Conformational and Configurational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the magnetization of one nucleus is affected by the saturation of another nucleus that is close in space (typically within 5 Å). This effect is independent of through-bond connectivity and provides information about the spatial proximity of atoms, making it a powerful tool for conformational and configurational analysis.

For a molecule like 2,4,5,7-tetramethylphenanthrene, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly informative. In a NOESY spectrum, cross-peaks are observed between the signals of protons that are close to each other in space.

A NOESY experiment on a tetramethylphenanthrene isomer could reveal:

Conformation of Methyl Groups: NOE correlations could be observed between the protons of a methyl group and nearby aromatic protons on the phenanthrene core. The presence or absence of such correlations would provide insights into the preferred rotational conformation of the methyl groups.

Through-Space Interactions: In isomers with adjacent methyl groups, NOEs between the protons of these groups would confirm their spatial proximity. For example, in an isomer with methyl groups at positions 4 and 5, strong NOE signals would be expected between the protons of these two groups due to the steric crowding in the bay region. This would provide direct evidence for the through-space interaction that leads to the observed torsion in the phenanthrene backbone.

By combining the information from various 1D and 2D NMR experiments, a comprehensive picture of the structure and connectivity of a tetramethylphenanthrene isomer in solution can be constructed, complementing the precise solid-state structure obtained from X-ray crystallography.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels that occur upon absorption of ultraviolet (UV) or visible light. For aromatic compounds like tetramethylphenanthrene, this technique provides valuable insights into the conjugated π-electron system.

UV-Vis Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic properties of conjugated systems such as phenanthrene and its derivatives. The absorption of UV or visible radiation by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. In aromatic hydrocarbons, the most significant transitions are typically π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. shu.ac.uklibretexts.org

The UV-Vis spectrum of phenanthrene exhibits several absorption bands, each corresponding to a different electronic transition. These bands are often labeled as α, p, and β bands (in Clar's notation) or ¹Lb, ¹La, and ¹Bb (in Platt's notation), arising from transitions to different excited singlet states (S₀ → S₁, S₀ → S₂, etc.). researchgate.net The ¹Lb band is typically the lowest energy transition and shows a well-resolved vibrational fine structure. The ¹La band appears at higher energy, followed by the more intense ¹Bb band at even shorter wavelengths. researchgate.net

The addition of methyl groups to the phenanthrene core acts as a perturbation on the π-electron system. Methyl groups are electron-donating through an inductive effect and, more importantly, through hyperconjugation. This donation of electron density into the aromatic rings raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. nih.gov This reduction in the energy gap results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or red shift. nih.gov

For "Phenanthrene, tetramethyl-", it is expected that the four methyl groups will induce a noticeable bathochromic shift in its absorption spectrum compared to the parent phenanthrene molecule. The magnitude of this shift will depend on the positions of the methyl groups on the phenanthrene skeleton. Studies on methyl-substituted phenanthrenes have confirmed that such alkyl substitutions lead to red shifts in the electronic absorption bands. nih.gov

Below is a table summarizing the typical absorption maxima for phenanthrene, which serves as a baseline for predicting the spectrum of its tetramethyl derivative.

| Compound | Transition | λmax (nm) | Solvent |

|---|---|---|---|

| Phenanthrene | ¹Lb | ~346 | Ethanol |

| Phenanthrene | ¹La | ~292 | Ethanol |

| Phenanthrene | ¹Bb | ~251 | Ethanol |

| 1-Methylphenanthrene (B47540) | ¹Lb | ~348 | Not Specified |

| 1-Methylphenanthrene | ¹La | ~295 | Not Specified |

| 1-Methylphenanthrene | ¹Bb | ~255 | Not Specified |

Data for phenanthrene and 1-methylphenanthrene are representative and sourced from various spectroscopic studies. The exact λmax values for tetramethylphenanthrene would require experimental measurement.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the photophysical properties of a molecule after it has absorbed light. It involves the emission of a photon from an excited singlet state as it returns to the ground state.

The fluorescence process begins with the absorption of a photon, promoting the molecule to an excited electronic state. The excitation spectrum, obtained by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength, generally mirrors the absorption spectrum. wikipedia.orguci.edu This is because the probability of fluorescence is proportional to the amount of light absorbed at each wavelength. wikipedia.org

For tetramethylphenanthrene, the excitation spectrum is expected to resemble its UV-Vis absorption spectrum, with peaks corresponding to the π → π* transitions. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes. From this state, it can return to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence.

The emission spectrum is a plot of fluorescence intensity versus wavelength. Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the absorption (or excitation) maximum and the emission maximum is known as the Stokes shift. aatbio.com

Phenanthrene and its derivatives are known to be fluorescent. researchgate.net The introduction of four methyl groups to the phenanthrene core is likely to influence its emission characteristics. The same electronic effects that cause a bathochromic shift in the absorption spectrum are expected to cause a similar red shift in the emission spectrum. Therefore, tetramethylphenanthrene should fluoresce at longer wavelengths compared to phenanthrene.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Phenanthrene | 275 | 365 | 90 |

The data for phenanthrene is provided as a reference. aatbio.com The specific excitation and emission maxima for tetramethylphenanthrene would depend on the isomer and solvent environment.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. edinst.com Quenching can occur through various mechanisms, which are broadly classified as dynamic (collisional) or static. edinst.comedinst.com

Dynamic Quenching: This occurs when the excited fluorophore collides with another molecule in solution (the quencher), leading to non-radiative de-excitation. edinst.comyoutube.com This process is diffusion-controlled, and the rate of quenching depends on the concentration of the quencher. Common quenchers include molecular oxygen and heavy atoms. Dynamic quenching affects the excited state of the fluorophore, and thus it reduces the fluorescence lifetime. edinst.com

The susceptibility of tetramethylphenanthrene to quenching would be similar to other polycyclic aromatic hydrocarbons (PAHs). Its fluorescence could be quenched by various species, and the efficiency of this process can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. researchgate.net

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. ias.ac.inmontana.edu This technique provides direct information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. montana.edu The fluorescence decay is typically an exponential process. montana.edu

The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its molecular environment and any processes that depopulate the excited state, such as quenching. nih.gov For a molecule like tetramethylphenanthrene, the lifetime would be influenced by factors such as the solvent, temperature, and the presence of quenching agents. scripps.edu

The measurement of fluorescence lifetime can be used to distinguish between different quenching mechanisms. In dynamic quenching, the lifetime decreases as the quencher concentration increases, whereas in static quenching, the lifetime remains constant. researchgate.net

While specific experimental data for the fluorescence lifetime of tetramethylphenanthrene is scarce, phenanthrene derivatives typically exhibit lifetimes in the nanosecond range. scripps.edumdpi.com For example, the fluorescence lifetime of 5,6-benzoquinoline, an azaphenanthrene, has been measured to be 8.4 ns. scripps.edu The precise lifetime of tetramethylphenanthrene would depend on the specific isomer and experimental conditions. This parameter is crucial for understanding its photophysical behavior and potential applications in areas like molecular sensing. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy explores the vibrational motions of a molecule. Infrared (IR) and Raman spectroscopy are the two primary techniques in this category. They provide a molecular fingerprint based on the unique vibrational modes of the chemical bonds within a molecule, offering detailed structural information. renishaw.comkhanacademy.org

For "Phenanthrene, tetramethyl-", vibrational spectroscopy can be used to confirm the presence of both the aromatic phenanthrene core and the methyl substituents. The key vibrational modes of interest include C-H stretching, C=C stretching of the aromatic rings, and various bending modes. vscht.czmasterorganicchemistry.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that corresponds to the energy of molecular vibrations. vscht.cz A molecule will absorb IR radiation only if the vibration causes a change in the molecule's dipole moment.

The IR spectrum of tetramethylphenanthrene is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the four methyl groups will exhibit stretching vibrations in the region below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). The presence of peaks in both of these regions is a strong indicator of a molecule containing both aromatic and aliphatic C-H bonds.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the phenanthrene rings gives rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the methyl groups, will appear in the "fingerprint region" of the spectrum (below 1400 cm⁻¹). The pattern of the out-of-plane C-H bending bands (typically 900-675 cm⁻¹) can sometimes provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). renishaw.com The difference in frequency corresponds to the energy of the molecule's vibrational modes. A vibration is Raman-active if it causes a change in the polarizability of the molecule. renishaw.com

For non-polar or highly symmetric bonds, Raman spectroscopy is often more informative than IR. The Raman spectrum of tetramethylphenanthrene would be expected to show:

Strong bands corresponding to the symmetric stretching of the C=C bonds in the aromatic rings (around 1600 cm⁻¹). usra.edu

A "ring breathing" mode, which is a symmetric expansion and contraction of the entire aromatic system, characteristic of PAHs. usra.edu

Bands related to the C-H stretching and bending vibrations, which complement the information obtained from the IR spectrum.

Due to fluorescence interference, obtaining high-quality Raman spectra of PAHs can sometimes be challenging, especially with visible lasers. Using a near-infrared laser (e.g., 1064 nm) can often mitigate this issue. nih.gov

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch (from -CH₃) | 2975 - 2850 | 2975 - 2850 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | 1620 - 1570 | Medium-Strong (IR), Strong (Raman) |

| CH₃ Bending | ~1460 and ~1375 | ~1460 and ~1375 | Medium (IR), Medium (Raman) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Variable | Strong (IR), Weak (Raman) |

This table provides generalized ranges for the expected vibrational frequencies for a molecule like tetramethylphenanthrene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czmasterorganicchemistry.com In the case of tetramethylphenanthrene, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic core and the attached methyl groups.

The aromatic phenanthrene structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the fused aromatic rings result in a series of sharp bands in the 1600-1400 cm⁻¹ region. okstate.edupressbooks.pub Additionally, C-H out-of-plane bending vibrations, which are often indicative of the substitution pattern on the aromatic ring, appear in the 900-675 cm⁻¹ range.

The presence of the four methyl groups introduces distinct vibrational modes. The C-H stretching vibrations of the methyl groups are expected to produce strong absorption bands in the 2960-2850 cm⁻¹ range. pressbooks.pub Asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The specific positions of these bands can provide insight into the local environment of the methyl groups on the phenanthrene skeleton.

A summary of the expected characteristic IR absorption bands for tetramethylphenanthrene is presented below.

Table 1: Characteristic Infrared Absorption Bands for Tetramethylphenanthrene This is an interactive data table. You can sort and filter the data.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960-2850 | C-H Stretch | Methyl (CH₃) | Strong |

| 1600-1400 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple bands) |

| ~1460 | C-H Bend (asymmetric) | Methyl (CH₃) | Medium |

| ~1375 | C-H Bend (symmetric) | Methyl (CH₃) | Medium |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy provides complementary information to IR spectroscopy, focusing on molecular vibrations that induce a change in polarizability. renishaw.com It is particularly effective for characterizing the carbon skeleton of polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net For tetramethylphenanthrene, the Raman spectrum would be dominated by features arising from the vibrations of the fused aromatic ring system.

The Raman spectra of PAHs and other graphitic materials typically exhibit prominent bands known as the G band and the D band. rsc.org The G band, appearing around 1580 cm⁻¹, is associated with the in-plane stretching vibration of sp²-hybridized carbon atoms in the aromatic rings. researchgate.net The D band, typically found near 1350 cm⁻¹, is related to defects or disorder in the sp² carbon lattice and is often activated by the presence of substituents or edges. researchgate.netrsc.org

Table 2: Principal Raman Shifts for Tetramethylphenanthrene This is an interactive data table. You can sort and filter the data.

| Raman Shift Range (cm⁻¹) | Assignment | Structural Feature |

|---|---|---|

| >3000 | C-H Stretching | Aromatic and Methyl C-H |

| ~1580 | G band (in-plane C=C stretch) | sp² Carbon Rings |

| ~1350 | D band | Aromatic Ring Vibrations |

Mass Spectrometry

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govazolifesciences.com This capability allows for the unambiguous confirmation of the molecular formula of tetramethylphenanthrene, which is C₁₈H₁₈.

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the exact mass to several decimal places. youtube.com This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). nih.gov For tetramethylphenanthrene (C₁₈H₁₈), the calculated monoisotopic mass is 234.14085. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would serve as strong evidence for the C₁₈H₁₈ molecular formula.

Furthermore, HRMS can aid in differentiating between various isomers of tetramethylphenanthrene. While HRMS itself cannot distinguish between constitutional isomers that have the same exact mass, it can be coupled with separation techniques like gas chromatography (GC) or with fragmentation analysis (tandem mass spectrometry). nih.govmeasurlabs.com Different isomers often exhibit distinct fragmentation patterns upon collision-induced dissociation (CID), allowing for their differentiation.

Table 3: Exact Mass Data for Molecular Formula Confirmation This is an interactive data table. You can sort and filter the data.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly when employing electron ionization (EI), causes molecules to fragment in predictable ways, generating a unique pattern of fragment ions that serves as a molecular fingerprint. wikipedia.org Analysis of this fragmentation pattern is a cornerstone of structural elucidation. nih.gov For tetramethylphenanthrene, the fragmentation process would provide valuable information about its structure.

Upon ionization, a molecular ion (M⁺˙) is formed, which for tetramethylphenanthrene would have an m/z of 234. slideshare.net A very common and characteristic fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15. libretexts.orgyoutube.com This cleavage results in a prominent fragment ion at m/z 219 (M-15). This [M-15]⁺ ion is often a stable, benzylic-type cation, which may undergo further rearrangement to a tropylium-like ion. researchgate.net

Subsequent fragmentation events could involve the loss of another methyl group or the expulsion of neutral molecules like H₂. The relative abundance of the molecular ion peak and the fragment ion peaks provides clues about the stability of the molecule and its constituent parts. The presence of a strong molecular ion peak is typical for stable aromatic systems like phenanthrene.

Table 4: Expected Mass Spectrometry Fragmentation for Tetramethylphenanthrene This is an interactive data table. You can sort and filter the data.

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 234 | [C₁₈H₁₈]⁺˙ | Molecular Ion (M⁺˙) |

| 219 | [C₁₇H₁₅]⁺ | Loss of a methyl radical (M-15) |

| 204 | [C₁₆H₁₂]⁺ | Loss of two methyl groups (M-30) |

Electrochemical Techniques

Cyclic Voltammetry for Redox Properties and Electroactivity

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of electroactive species. jh.edugamry.com It provides information on oxidation and reduction potentials, the stability of radical ions, and the kinetics of electron transfer reactions. nih.gov For a compound like tetramethylphenanthrene, CV can be used to characterize its ability to accept or donate electrons.

The electrochemical behavior of phenanthrene and its derivatives has been studied, showing that they can undergo both oxidation and reduction processes. nih.gov The introduction of four methyl groups onto the phenanthrene core is expected to significantly influence its redox properties. Methyl groups are electron-donating, which increases the electron density on the aromatic system. hopto.org This increased electron density makes the molecule easier to oxidize (i.e., it lowers the oxidation potential) compared to unsubstituted phenanthrene. Conversely, the electron-donating nature of the methyl groups would make the reduction of the molecule more difficult, shifting the reduction potential to a more negative value.

A typical cyclic voltammogram for tetramethylphenanthrene would scan the potential to observe the anodic (oxidation) and cathodic (reduction) peaks. gamry.com The reversibility of these peaks provides insight into the stability of the radical cation ([C₁₈H₁₈]⁺˙) and radical anion ([C₁₈H₁₈]⁻˙) formed upon electron transfer. Studies on substituted phenanthrenes have shown that substituent groups can drastically improve the stability of the resulting radical ions. nih.gov

Spectroelectrochemistry for in-situ Studies of Redox Intermediates

Spectroelectrochemistry is a powerful class of analytical techniques that provides real-time spectroscopic characterization of electrochemically generated species at an electrode-electrolyte interface. rsc.orgacs.org By coupling an electrochemical experiment with a spectroscopic measurement (such as UV-Visible, infrared, or electron paramagnetic resonance), it is possible to obtain valuable information about the electronic structure, concentration, and stability of transient redox intermediates, such as radical cations and anions, which are often difficult to study by other means. nih.govresearchgate.net For aromatic compounds like phenanthrene and its derivatives, spectroelectrochemistry is instrumental in elucidating reaction mechanisms, identifying products of electron transfer, and understanding the influence of molecular structure on redox behavior. nih.gov

In a typical spectroelectrochemical experiment involving a phenanthrene derivative, a solution of the compound is placed in a specially designed cell that contains a working electrode (often a transparent or semi-transparent material like indium tin oxide or a platinum mesh), a reference electrode, and a counter electrode. chemrxiv.org As a potential is applied to the working electrode to initiate oxidation or reduction of the phenanthrene species, spectroscopic data is simultaneously recorded. This in-situ approach allows for the direct observation of the formation and decay of radical ions.

The electrochemical generation of the radical cation of a tetramethylphenanthrene, for instance, would involve a one-electron oxidation at the anode. Conversely, a one-electron reduction at the cathode would produce the corresponding radical anion. The stability of these electrogenerated radical ions is significantly influenced by the molecular structure, with increased conjugation of substituent groups generally leading to enhanced stability. nih.gov

The primary spectroscopic techniques coupled with electrochemistry for studying these intermediates are UV-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis-NIR Spectroelectrochemistry: